Methyl 4-(((2-oxo-2-phenylacetyl)thio)methyl)benzoate
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Overview
Description
Methyl 4-(((2-oxo-2-phenylacetyl)thio)methyl)benzoate is a chemical compound with the molecular formula C16H14O4S It is a derivative of benzoic acid and contains a phenyl group, a carbonyl group, and a thioether group
Synthetic Routes and Reaction Conditions:
Thiophenol Reaction: The compound can be synthesized by reacting methyl 4-(chloromethyl)benzoate with thiophenol in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Oxidation Reaction: Another method involves the oxidation of methyl 4-(methylthio)benzoate using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of hydroxymethyl derivatives.
Substitution: The thioether group in the compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, palladium on carbon, room temperature.
Reduction: Lithium aluminum hydride, ether solvent, low temperature.
Substitution: Sodium hydride, aprotic solvent, room temperature.
Major Products Formed:
Oxidation: Methyl 4-(((2-oxo-2-phenylacetyl)thio)methyl)benzoic acid.
Reduction: Methyl 4-(((2-hydroxy-2-phenylacetyl)thio)methyl)benzoate.
Substitution: this compound derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Its unique structure makes it a valuable building block for complex chemical reactions.
Biology: Methyl 4-(((2-oxo-2-phenylacetyl)thio)methyl)benzoate has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which Methyl 4-(((2-oxo-2-phenylacetyl)thio)methyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group and the carbonyl group play crucial roles in its biological activity, influencing enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Methyl 4-(2-oxo-2-phenylacetyl)benzoate: This compound lacks the thioether group, resulting in different chemical and biological properties.
Methyl 4-(methylthio)benzoate: This compound has a simpler structure without the oxo group, leading to different reactivity and applications.
Uniqueness: Methyl 4-(((2-oxo-2-phenylacetyl)thio)methyl)benzoate stands out due to its combination of the phenyl group, carbonyl group, and thioether group, which provides unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H14O4S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 4-[(2-oxo-2-phenylacetyl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C17H14O4S/c1-21-16(19)14-9-7-12(8-10-14)11-22-17(20)15(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
ZCXXXOFHIMZUDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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